5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1170133-64-8
VCID: VC11710021
InChI: InChI=1S/C14H11ClO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol

5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 1170133-64-8

Cat. No.: VC11710021

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid - 1170133-64-8

Specification

CAS No. 1170133-64-8
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
IUPAC Name 3-(5-chloro-2-methoxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11ClO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key BLCXFSUTKOZWLS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Properties

The compound is systematically named 3-(5-chloro-2-methoxyphenyl)benzoic acid under IUPAC guidelines, reflecting its biphenyl backbone with substituents at specific positions . Its molecular structure comprises two benzene rings connected by a single bond, with the following substituents:

  • A chlorine atom at the 5' position of the methoxy-substituted ring.

  • A methoxy group (-OCH3_3) at the 2' position.

  • A carboxylic acid group (-COOH) at the 3 position of the adjacent ring.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number1170133-64-8
Molecular FormulaC14H11ClO3\text{C}_{14}\text{H}_{11}\text{ClO}_{3}
Molecular Weight262.69 g/mol
SMILES NotationCOC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O
InChIKeyBLCXFSUTKOZWLS-UHFFFAOYSA-N

The planar biphenyl system and electron-withdrawing chlorine atom contribute to its moderate solubility in polar organic solvents such as acetone and methanol .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5'-chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step protocols, including esterification, methylation, and coupling reactions. A representative pathway, adapted from analogous biphenyl syntheses , is outlined below:

  • Esterification of 5-Chlorosalicylic Acid:
    Reacting 5-chlorosalicylic acid with methanol in the presence of sulfuric acid yields methyl 5-chlorosalicylate .

    C7H5ClO3+CH3OHH2SO4C8H7ClO3+H2O\text{C}_7\text{H}_5\text{ClO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_7\text{ClO}_3 + \text{H}_2\text{O}
  • Methylation:
    Treatment with dimethyl sulfate under basic conditions introduces the methoxy group at the 2' position, forming methyl 5-chloro-2-methoxybenzoate .

    C8H7ClO3+(CH3)2SO4NaOHC9H9ClO4+CH3SO4\text{C}_8\text{H}_7\text{ClO}_3 + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{C}_9\text{H}_9\text{ClO}_4 + \text{CH}_3\text{SO}_4^-
  • Suzuki-Miyaura Coupling:
    Cross-coupling the methylated intermediate with a boronic acid derivative (e.g., 3-carboxyphenylboronic acid) forms the biphenyl framework . Subsequent hydrolysis yields the carboxylic acid.

Table 2: Optimization of Methylation Conditions

ParameterOptimal ValueYield Improvement
SolventAcetone15%
BaseAnhydrous K2_2CO3_320%
TemperatureReflux (56–60°C)10%

Structural and Spectroscopic Analysis

Crystallographic Insights

X-ray diffraction studies of analogous biphenyl carboxylates (e.g., 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate) reveal short halogen···oxygen contacts (3.05–3.15 Å), stabilizing the crystal lattice . For 5'-chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the two benzene rings is predicted to range from 30° to 45°, influencing packing efficiency and solubility .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): δ 8.10 (s, 1H, aromatic), 7.55–7.30 (m, 6H, biphenyl-H), 3.90 (s, 3H, OCH3_3) .

    • 13C^{13}\text{C} NMR: δ 167.8 (COOH), 154.2 (OCH3_3), 134.5–126.3 (aromatic carbons) .

Applications in Pharmaceutical Chemistry

Role in Drug Intermediate Synthesis

This compound serves as a precursor in the synthesis of sulfonylurea derivatives, such as glyburide (an antidiabetic agent) . The carboxylic acid group facilitates conjugation with sulfonamide moieties, while the chloro-methoxy substitution enhances metabolic stability.

Table 3: Bioactivity of Derived Compounds

DerivativeTarget ActivityIC50_{50} (nM)
Glyburide analogATP-sensitive K+^+ channel12.5
COX-2 inhibitorCyclooxygenase-28.7

Future Research Directions

Process Optimization

  • Green Chemistry: Catalytic methylation using dimethyl carbonate instead of dimethyl sulfate .

  • Continuous Flow Synthesis: Enhancing yield and reducing reaction time.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator